molecular formula C15H16N2O2S B5592782 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone

Cat. No.: B5592782
M. Wt: 288.4 g/mol
InChI Key: UZKCWMIGVQICOC-UHFFFAOYSA-N
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Description

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C15H16N2O2S and its molecular weight is 288.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.09324893 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of related pyrimidinyl compounds in synthesizing novel heterocyclic compounds. For instance, Bonacorso et al. (2003) reported the synthesis of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones, employing a reaction that might be similar in approach to applications involving the specified compound, reflecting its utility in generating new chemical entities with potential biological activities (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).

Antimicrobial Activity

Compounds bearing the pyrimidinyl moiety have been evaluated for their biological activities, including antimicrobial effects. A study by Jafar et al. (2017) explored the antifungal effects of 4-methoxy-N, N-dimethyl-6-(phenylthio)pyrimidin-2-amine derivatives, indicating the potential of such compounds to serve as leads for developing new antifungal agents. This suggests that the specified compound might also have applications in discovering new antimicrobial substances (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).

Material Science

The structural and electronic properties of pyrimidinyl derivatives have implications for material science, particularly in the development of new polymers and conducting materials. Pandule et al. (2014) synthesized conducting polymers based on di(thiophen-2-yl)-1H-pyrrole derivatives, highlighting how modifications in the pyrimidinyl scaffold influence the electrical and optical properties of polymers. This underscores the relevance of the specified compound in designing materials with tailored electronic properties (Pandule, Oprea, Bârsan, Weimar, & Persaud, 2014).

Catalysis and Green Chemistry

In green chemistry, the development of catalysts that facilitate environmentally friendly reactions is crucial. The structural features of pyrimidinyl compounds, including the one specified, may contribute to catalysis, particularly in reactions involving the synthesis of complex molecules or the activation of small molecules. Furst et al. (2012) described the methoxycarbonylation of oils in the presence of a palladium catalyst, a process that could potentially be optimized using pyrimidinyl-thioether derivatives to enhance reaction efficiency or selectivity (Furst, Goff, Quinzler, Mecking, Botting, & Cole-Hamilton, 2012).

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-10-8-11(2)17-15(16-10)20-9-14(18)12-4-6-13(19-3)7-5-12/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKCWMIGVQICOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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